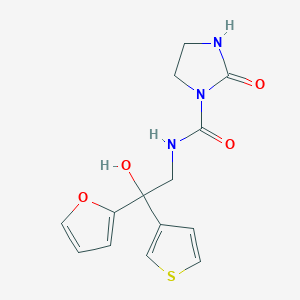

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-(4-bromophenyl)furan-2-carboxamide, a related compound to the one , was achieved through the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine, yielding a high product yield of 94%. This compound was further modified using Suzuki-Miyaura cross-coupling, which involved triphenylphosphine palladium as a catalyst and potassium phosphate as a base, to produce a range of analogues with moderate to good yields ranging from 43% to 83% .

Molecular Structure Analysis

The molecular structures of the synthesized compounds in the related studies were confirmed using various spectroscopic techniques, including infrared spectroscopy (IR), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C-NMR), and mass spectrometry. These techniques provided detailed information about the molecular framework and functional groups present in the compounds .

Chemical Reactions Analysis

The compounds synthesized in the related studies underwent further chemical reactions to evaluate their pharmacological properties. For instance, the furan-2-yl compounds were subjected to Claisen-Schmidt condensation with different aromatic aldehydes, followed by cyclization with hydroxylamine hydrochloride to form oxazoles. These oxazoles were then reacted in a Mannich reaction with N-methyl piperazine to produce the final products .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide" are not detailed in the provided papers, the related compounds synthesized in these studies likely share some common properties due to the presence of furan rings and amide groups. These properties include solubility in organic solvents, potential for hydrogen bonding, and the ability to participate in various chemical reactions due to the presence of reactive functional groups .

Anti-Bacterial Activities and Pharmacological Evaluation

The anti-bacterial activities of the synthesized N-(4-bromophenyl)furan-2-carboxamide and its analogues were investigated against clinically isolated drug-resistant bacteria. The compound showed significant activity, particularly against NDM-positive A. baumannii, and was found to be more effective than various commercially available drugs. Docking studies and molecular dynamics simulations validated the active site interactions and stability of the molecular interactions . Additionally, the novel furan-2-yl derivatives synthesized in the second study were evaluated for their antidepressant and antianxiety activities, with some compounds showing significant effects in behavioral tests on albino mice .

Applications De Recherche Scientifique

Synthesis and Reactivity

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is a compound with a complex structure involving furan and thiophene rings, which are significant in medicinal chemistry due to their potential biological activities. The synthesis of related compounds often involves coupling reactions and the treatment with reagents to introduce specific functional groups, enhancing their reactivity and potential as intermediates for further chemical transformations. For instance, the synthesis of N-(1-Naphthyl)furan-2-carboxamide, a related compound, was achieved through the coupling of naphthalen-1-amine with furan-2-carbonyl chloride, followed by treatment with P2S5 to obtain the corresponding thioamide, which was then oxidized to synthesize 2-(furan-2-yl)benzo[e][1,3]benzothiazole, showcasing the potential for diverse chemical modifications and applications in synthesis and chemical studies (А. Aleksandrov & М. М. El’chaninov, 2017).

Antimicrobial Evaluation

Compounds containing furan and thiophene moieties, similar to N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide, have been evaluated for their antimicrobial properties. For example, ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates were synthesized and subjected to antimicrobial activity and docking studies, highlighting the potential of such compounds in developing new antimicrobial agents (YN Spoorthy, P. Kumar, T. S. Rani, & L. Ravindranath, 2021).

Chemoselective Protection and Metallo-Imidazolidine Intermediates

The chemoselective protection of heteroaromatic aldehydes, including those with furan and thiophene rings, as imidazolidine derivatives, has been explored. This method allows for the selective transformation of these compounds into N, N'-dimethylimidazolidines without acid catalysis. The resultant derivatives can undergo high-yield metallation, predominantly at specific positions on the heteroaromatic rings, providing a pathway for synthesizing compounds with potential applications in various chemical and pharmaceutical contexts (A. Carpenter & D. Chadwick, 1985).

Inhibitory Activity Against NQO2

Research has also been conducted on the inhibition of NQO2 (NRH: quinone oxidoreductase 2), an enzyme of interest in cancer chemotherapy and malaria treatment. Novel analogues, including furan amidines and variations with different heterocycles, have been evaluated for their inhibitory activity against NQO2. These studies contribute to understanding the structure-activity relationships and the potential therapeutic applications of these compounds (Soraya Alnabulsi, Buthaina Hussein, E. Santina, et al., 2018).

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-2-oxoimidazolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4S/c18-12-15-4-5-17(12)13(19)16-9-14(20,10-3-7-22-8-10)11-2-1-6-21-11/h1-3,6-8,20H,4-5,9H2,(H,15,18)(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBYQKQQPCQWCFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-benzoxazine-5-carboxylic acid](/img/structure/B2525098.png)

![pyrrolo[2,1-b]thiazole-7-carboxylic Acid](/img/structure/B2525099.png)

![1-(methylsulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)piperidine-3-carboxamide](/img/structure/B2525100.png)

![[2-(2-Chloro-4-fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2525104.png)

![2-[5-(Trifluoromethyl)pyridin-2-yl]sulfanyl-1,3-thiazol-5-amine](/img/structure/B2525105.png)

![2-(2-Morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2525113.png)

![2-Chloro-N-[(1R,5R)-spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]acetamide](/img/structure/B2525114.png)

![Tert-butyl 4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxylate](/img/structure/B2525116.png)

![N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2525118.png)